molecular formula C17H17FN2O4 B2865421 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea CAS No. 1797555-99-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea

Cat. No.: B2865421
CAS No.: 1797555-99-7
M. Wt: 332.331
InChI Key: QGALJPZWYKIKCS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a fluorophenyl group, and a methoxyethyl urea moiety

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Methoxyethyl Urea Moiety: This step involves the reaction of the intermediate compound with methoxyethyl isocyanate to form the final urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea can be compared with other similar compounds, such as:

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenylethyl)urea: This compound lacks the fluorine and methoxy groups, which may result in different chemical and biological properties.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-fluorophenyl)-2-methoxyethyl)urea: This compound has a fluorine atom in a different position, which can affect its reactivity and interactions.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-chlorophenyl)-2-methoxyethyl)urea:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-22-16(11-3-2-4-12(18)7-11)9-19-17(21)20-13-5-6-14-15(8-13)24-10-23-14/h2-8,16H,9-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGALJPZWYKIKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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